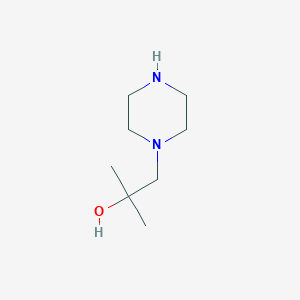

(1-Cyclopentylethyl)amine hydrochloride

货号 B117183

CAS 编号:

150812-09-2

分子量: 149.66 g/mol

InChI 键: RTRZDZYIAUVOTC-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

“(1-Cyclopentylethyl)amine hydrochloride” is a chemical compound with the molecular formula C7H16ClN and a molecular weight of 149.66 g/mol . It is used for research purposes .

Synthesis Analysis

The synthesis of “(1-Cyclopentylethyl)amine hydrochloride” involves the enrichment of (R,S)-1-cyclopentylethyl amine . The amine is converted to the hydrochloride by dissolving the product in water, adjusting the pH to 12.0 with solid NaOH pellets, and extracting three times with diethyl ether . The combined ether extracts are dried over Na2SO4, then treated with a solution of HCl in methanol (with cooling), and this solution is evaporated to give 1-cyclopentylethyl amine hydrochloride as a white solid .Molecular Structure Analysis

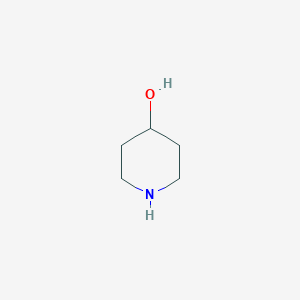

The nitrogen atom in amines is sp3-hybridized, with its three substituents occupying three corners of a regular tetrahedron and the lone pair of electrons occupying the fourth corner .Chemical Reactions Analysis

Amines, including “(1-Cyclopentylethyl)amine hydrochloride”, are known for their ability to act as weak organic bases . They can react with acids to form salts soluble in water .Physical And Chemical Properties Analysis

“(1-Cyclopentylethyl)amine hydrochloride” has a boiling point of 149.825ºC at 760 mmHg and a density of 0.884g/cm3 . It is soluble in water .科学研究应用

Synthesis and Material Development

- Synthesis of Amine Derivatives: Amines such as 1-cyclopentylethylamine are crucial in the synthesis of various chemical compounds. For instance, 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine were prepared as hydrochlorides and used to create new ethynyl-extended 1-aminocyclopropanecarboxylic acids and their N-Fmoc-protected derivatives. These compounds serve as valuable building blocks in organic synthesis and drug development (Kozhushkov et al., 2010).

- Alginate-Amide Derivatives for Microencapsulation: Alginate-amide derivatives are synthesized using aminated compounds like 1-cyclopentylethylamine for applications in microencapsulation. These derivatives showcase potential in creating microcapsules for encapsulating substances, offering controlled release and protection of the encapsulated material (Yang et al., 2011).

Catalysis and Chemical Transformations

- Catalysis in Organic Reactions: Amines such as 1-cyclopentylethylamine are involved in catalytic processes for chemical transformations. For example, Ru/Nb2O5 catalysts are used for the reductive amination of cyclopentanone, producing cyclopentylamine, a valuable compound in the production of pesticides, cosmetics, and medicines. The study emphasizes the influence of the catalyst's morphology on its activity and the reaction mechanism (Guo et al., 2019).

Drug Synthesis and Pharmacology

- Synthesis of Antineoplastic Agents: 1-cyclopentylethylamine hydrochloride is used in the synthesis of compounds with potential antineoplastic (anti-cancer) properties. The synthesis involves the creation of amines and their derivatives, highlighting their application in the development of new cancer therapies (Pettit et al., 2003).

安全和危害

属性

IUPAC Name |

1-cyclopentylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6(8)7-4-2-3-5-7;/h6-7H,2-5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTRZDZYIAUVOTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopentylethan-1-amine hydrochloride | |

Synthesis routes and methods

Procedure details

The 1-cyclopentylethyl amine (S/R=3/1) was converted to the hydrochloride by dissolving the combined product of 3 runs (12.4 g) in 200 ml H2O, adjusting the pH to 12.0 with solid NaOH pellets and extracting three times with 100 ml diethyl ether. The combined ether extracts were dried over Na2SO4, then treated with a solution of 2 g HCl in 100 ml methanol (with cooling) and this solution was evaporated to give 1-cyclopentylethyl amine hydrochloride as a white solid - 8.46 g, mp 192- 4° C.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride](/img/structure/B117107.png)